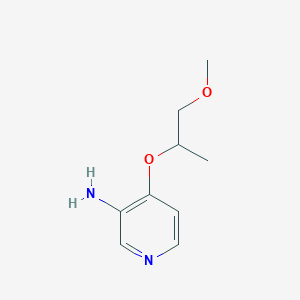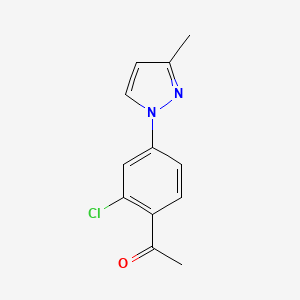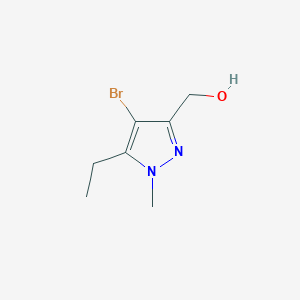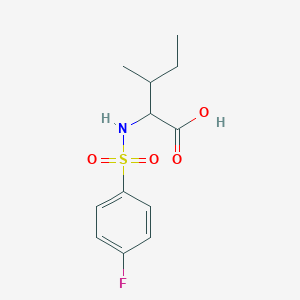
3-(Tert-butoxy)propane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tert-butoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(Tert-butoxy)propan-1-ol with a sulfonyl chloride reagent. One common method is to react the alcohol with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which is essential for maintaining product quality and yield. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents.
化学反应分析
Types of Reactions
3-(Tert-butoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions to form sulfonamide or sulfonate ester derivatives.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions to reduce the sulfonyl chloride to sulfonyl hydride.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions to oxidize the compound.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonyl Hydride: Formed by reduction.
Sulfonic Acid Derivatives: Formed by oxidation.
科学研究应用
3-(Tert-butoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, such as surfactants and polymers.
作用机制
The mechanism of action of 3-(Tert-butoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl group (SO2) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: Another sulfonyl chloride derivative, but with a simpler structure.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride with a toluene group.
Benzenesulfonyl Chloride: A sulfonyl chloride with a benzene ring.
Uniqueness
3-(Tert-butoxy)propane-1-sulfonyl chloride is unique due to its tert-butoxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where selective reactions are required.
属性
分子式 |
C7H15ClO3S |
|---|---|
分子量 |
214.71 g/mol |
IUPAC 名称 |
3-[(2-methylpropan-2-yl)oxy]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO3S/c1-7(2,3)11-5-4-6-12(8,9)10/h4-6H2,1-3H3 |
InChI 键 |
JZSGARGLWNHLRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)








